N-hydroxy-6-methyl-2-piperidone
Description
N-hydroxy-6-methyl-2-piperidone is a heterocyclic organic compound characterized by a six-membered piperidone ring substituted with a hydroxyl group (N-hydroxy) and a methyl group at the 6-position. Piperidones are notable for their roles as intermediates in drug synthesis, particularly in the development of analgesics, anticonvulsants, and antimicrobial agents .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-hydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-5-3-2-4-6(8)7(5)9/h5,9H,2-4H2,1H3 |
InChI Key |
OBEHMRNVDUORLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)N1O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-hydroxy-6-methyl-2-piperidone has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated significant reductions in cell viability in breast cancer models, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of apoptosis-related proteins. In vitro studies have shown that treatment with this compound leads to the downregulation of anti-apoptotic proteins, enhancing apoptosis in cancer cells .
Neurological Applications
Cholinesterase Inhibition
this compound and its derivatives have been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This property is particularly beneficial for treating neurological disorders such as Alzheimer’s disease, where enhancing cholinergic transmission is crucial .
Research Findings
In animal models, compounds based on this compound have shown improved cognitive function and memory retention, indicating their potential as therapeutic agents for neurodegenerative diseases.
Synthesis and Material Science
Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in the synthesis of various functionalized compounds. Its piperidine ring structure allows for diverse modifications, leading to the development of new materials with tailored properties for applications in drug delivery systems and polymer chemistry .
Case Study: Polymer Applications
Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and biocompatibility. These materials are being explored for use in biomedical applications such as tissue engineering scaffolds .
Data Tables
The following tables summarize key research findings related to this compound:
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone (NMP)
- Structure : A five-membered lactam (pyrrolidone) with a methyl group at the nitrogen position.
- Key Differences :
- Ring Size : NMP has a smaller pyrrolidone ring (5-membered) compared to the six-membered piperidone in N-hydroxy-6-methyl-2-piperidone.
- Substituents : NMP lacks the hydroxyl and 6-methyl groups present in the target compound.
- Applications : NMP is widely used as an industrial solvent and in polymer processing due to its high polarity and thermal stability .
3a-Hydroxy-1-ethyl-3e-methyl-6e-(2-hydroxyphenyl)piperidone Oxime
- Structure : A piperidone derivative with ethyl, methyl, hydroxyphenyl, and oxime substituents.
- Key Differences: Substituent Complexity: This compound features multiple functional groups (hydroxyphenyl, oxime) absent in this compound.
N-(2-Hydroxyethyl)piperidine Derivatives
- Structure : Piperidine (saturated six-membered ring) with a hydroxyethyl side chain.
- Key Differences :
Comparative Data Table
Research Findings and Trends
Synthetic Methods: Piperidone derivatives are synthesized via cyclization reactions or modifications of preexisting heterocycles. For example, the oxime derivative in was prepared through regioselective substitution and oxime formation .
Spectroscopic Characterization :
- Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming substituent positions and stereochemistry in piperidones. For instance, IR peaks near 1650 cm⁻¹ indicate ketone groups in piperidone derivatives .
Biological Activity :
- Hydroxyphenyl and oxime groups in analogs like those in are associated with antimicrobial and anticancer properties, suggesting that this compound could be explored for similar applications .
Preparation Methods
Maitland-Japp Synthesis and Modifications
The Maitland-Japp reaction, traditionally used for tetrahydropyran synthesis, has been adapted for piperidines by replacing aldehydes with N-protected imines. For N-hydroxy-6-methyl-2-piperidone, the protocol involves:
-
Formation of δ-N-Boc-amino-β-ketoesters via nucleophilic addition of Chan’s diene (bis-silyl enolether of methyl acetoacetate) to N-Boc imines.
-
Cyclization under acidic conditions (HCl/dioxane) to form the piperidone core.
Introducing a methyl group at the β-position of the ketoester directs regioselective cyclization, positioning the methyl group at C6 (Figure 1B).
Alkylation and Hydroxylation Approaches
Selective Methylation of 2-Piperidone
CN110950794A demonstrates the methylation of 2,2,6,6-tetramethylpiperidone using dimethyl sulfate under basic conditions. Adapting this method for N-hydroxy-2-piperidone involves:
Challenges and Solutions
-
Competitive N-methylation : The N-hydroxy group’s nucleophilicity risks undesired N-methylation. Using bulky protecting groups (e.g., TBS) suppresses this side reaction.
-
Solvent effects : Polar aprotic solvents like DMAC enhance reaction rates and selectivity.
Alternative Methods and Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
